(tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864059-99-3
VCID: VC3093792
InChI: InChI=1S/C13H19NO.ClH/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11;/h2-5,11,13H,6-9,14H2,1H3;1H
SMILES: CC1=CC=CC=C1C(C2CCOCC2)N.Cl
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol

(tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride

CAS No.: 1864059-99-3

Cat. No.: VC3093792

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

(tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride - 1864059-99-3

Specification

CAS No. 1864059-99-3
Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
IUPAC Name (2-methylphenyl)-(oxan-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H19NO.ClH/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11;/h2-5,11,13H,6-9,14H2,1H3;1H
Standard InChI Key DZHSSALWUPLFAL-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(C2CCOCC2)N.Cl
Canonical SMILES CC1=CC=CC=C1C(C2CCOCC2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Nomenclature

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride is the hydrochloride salt of the free base (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine. The parent compound is also known by its IUPAC name (2-methylphenyl)(oxan-4-yl)methanamine . The compound contains three key structural components: a tetrahydropyran ring, an o-tolyl (2-methylphenyl) group, and a methanamine linker.

Table 1: Chemical Identifiers and Basic Properties

PropertyValue
Parent Compound CAS Number1343470-62-1
Alternative CAS Number2060046-67-3
Molecular Formula (Free Base)C₁₃H₁₉NO
Molecular Formula (HCl Salt)C₁₃H₁₉NO·HCl
Molecular Weight (Free Base)205.30 g/mol
Molecular Weight (HCl Salt)241.76 g/mol
PubChem CID63935261
Additional IdentifiersAKOS013250323, CS-0306417

Structural Features

The compound consists of a saturated six-membered tetrahydropyran ring with an oxygen atom at position 1, connected to an o-tolyl group via a methanamine bridge at the 4-position of the tetrahydropyran ring. The hydrochloride salt formation occurs at the nitrogen atom of the methanamine group, resulting in a positively charged ammonium center balanced by a chloride counterion.

The structural formula can be represented as follows:

  • Free base canonical SMILES: CC1=CC=CC=C1C(C2CCOCC2)N

  • InChI: InChI=1S/C13H19NO/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-5,11,13H,6-9,14H2,1H3

Physicochemical Properties

Physical Characteristics

While specific physical data for the hydrochloride salt is limited in the available literature, general properties can be inferred based on similar compounds and chemical principles. As a hydrochloride salt, it is expected to exist as a crystalline solid with improved water solubility compared to its free base form.

Table 2: Estimated Physicochemical Properties

PropertyExpected Value/Characteristic
Physical StateCrystalline solid
ColorWhite to off-white
SolubilitySoluble in water, methanol, and polar organic solvents
Melting PointHigher than the free base (typically >200°C for similar amine HCl salts)
StabilityGenerally stable under normal storage conditions

Chemical Reactivity

The hydrochloride salt form affects several chemical properties of the compound:

  • The protonated amine group becomes less nucleophilic than in the free base form

  • Increased water solubility facilitates aqueous reactions and analysis

  • The salt form provides greater stability against oxidation of the amine group

  • Potential for hydrogen bonding is altered due to the charged ammonium center

Synthesis and Preparation Methods

Salt Formation

Formation of the hydrochloride salt typically involves:

  • Dissolution of the free base in a suitable organic solvent (ether, THF, or dichloromethane)

  • Addition of anhydrous HCl or HCl in dioxane/ether

  • Precipitation of the salt, followed by filtration and recrystallization

This process enhances the compound's stability, solubility profile, and handling characteristics for research applications.

Analytical Characterization

Spectroscopic Profiles

For comprehensive characterization of (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride, multiple analytical techniques would typically be employed.

Table 3: Expected Spectroscopic Characteristics

Analytical TechniqueExpected Key Features
¹H NMRSignals for aromatic protons (7.0-7.5 ppm), methyl group (2.0-2.5 ppm), methine proton (3.5-4.0 ppm), tetrahydropyran ring protons (1.5-4.0 ppm), and broadened NH₃⁺ signal (8.0-9.0 ppm)
¹³C NMRSignals for aromatic carbons (125-140 ppm), methyl carbon (~20 ppm), methine carbon (55-60 ppm), and tetrahydropyran ring carbons (25-75 ppm)
IRN-H stretching (3300-2800 cm⁻¹), C-H stretching (2950-2850 cm⁻¹), C-O stretching (1100-1000 cm⁻¹), and NH₃⁺ deformation bands (1600-1500 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 205 (free base) or characteristic fragmentation patterns

Structural Relationship to Similar Compounds

Comparative Analysis

Several structurally related compounds appear in the search results, providing context for understanding the properties and potential applications of (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride.

Table 4: Comparison with Related Compounds

CompoundStructural RelationshipKey Differences
4-(Aminomethyl)tetrahydro-2H-pyran Contains the tetrahydropyran core with a primary amineLacks the o-tolyl group; simpler structure
N-Methyltetrahydro-2H-pyran-4-amine Contains tetrahydropyran with N-methylamineDirectly attached amine without methylene bridge; lacks aromatic group
1-(2-fluoro-4-nitrophenyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine Contains tetrahydropyran and aromatic componentsMore complex structure with piperazine linker and different substitution pattern

Structure-Property Relationships

The specific structural features of (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride contribute to its chemical behavior:

AspectDetails
Hazard ClassificationSimilar compounds show H315-H319-H335 hazards (skin and eye irritation, respiratory irritation)
Precautionary MeasuresP261-P305+P351+P338 (avoid breathing dust/vapors, rinse cautiously with water if in eyes)
Storage ConditionsRecommended storage under inert gas at 2-8°C, similar to related compounds
Intended UseFor research use only; not for human or veterinary applications

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